Bienvenue dans la boutique en ligne BenchChem!

3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride

Lipophilicity Membrane permeability ADME prediction

3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride (CAS 1185121-47-4) is a synthetic pyrrolidine derivative with the systematic name pyrrolidine, 3-[5-methyl-2-(1-methylethyl)phenoxy]-, hydrochloride (1:1). It belongs to the 3-phenoxypyrrolidine class, a scaffold historically explored for muscle relaxant, anticonvulsant , neurotransmitter reuptake inhibition, and enzyme inhibition applications.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 1185121-47-4
Cat. No. B1391304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride
CAS1185121-47-4
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OC2CCNC2.Cl
InChIInChI=1S/C14H21NO.ClH/c1-10(2)13-5-4-11(3)8-14(13)16-12-6-7-15-9-12;/h4-5,8,10,12,15H,6-7,9H2,1-3H3;1H
InChIKeySQROVNHBNBXEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride (CAS 1185121-47-4): Chemical Identity, Physicochemical Profile, and Research-Grade Sourcing


3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride (CAS 1185121-47-4) is a synthetic pyrrolidine derivative with the systematic name pyrrolidine, 3-[5-methyl-2-(1-methylethyl)phenoxy]-, hydrochloride (1:1) [1]. It belongs to the 3-phenoxypyrrolidine class, a scaffold historically explored for muscle relaxant, anticonvulsant [2], neurotransmitter reuptake inhibition, and enzyme inhibition applications [3]. The compound is supplied as a hydrochloride salt (molecular formula C₁₄H₂₂ClNO, MW 255.78 g/mol) at purities of 95–98% by multiple vendors, and is intended exclusively for research and further manufacturing use .

Why 3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride Cannot Be Replaced by a Generic 3-Phenoxypyrrolidine Analog


Within the 3-phenoxypyrrolidine class, small structural perturbations produce large differences in lipophilicity, steric bulk, and hydrogen-bonding capacity that directly govern target binding, selectivity, and ADME properties. The 2-isopropyl-5-methyl substitution pattern on the phenoxy ring of this compound is not a trivial modification: it increases the calculated LogP by approximately 1.5–1.6 log units relative to the unsubstituted 3-phenoxypyrrolidine parent , and introduces a sterically constrained ortho-isopropyl group that restricts conformational freedom of the aryl ether linkage [1]. Furthermore, this compound shares its molecular formula (C₁₄H₂₂ClNO, MW 255.78) with the discontinued antitussive agent clobutinol, yet possesses an entirely distinct pyrrolidine-ether scaffold rather than clobutinol’s amino-alcohol framework, precluding any assumption of pharmacological equivalence [2]. These differences are detailed quantitatively in Section 3.

Head-to-Head Quantitative Differentiation Evidence for 3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride (CAS 1185121-47-4)


Lipophilicity Differentiation: Calculated LogP of 3.28 vs. 1.66–1.76 for Unsubstituted 3-Phenoxypyrrolidine Parent

The target compound exhibits a calculated LogP of 3.28 , which is approximately 1.5–1.6 log units higher than the unsubstituted 3-phenoxypyrrolidine parent (LogP 1.66–1.76) . This difference translates to a predicted ~30–40-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity. For context, the methylene-linked analog 3-[(2-isopropyl-5-methylphenoxy)methyl]-pyrrolidine HCl (CAS 1220019-31-7) has a higher molecular weight (269.81 vs. 255.78) and an additional rotatable bond, which may further alter its permeability profile . In central nervous system drug discovery, optimal LogP values for blood-brain barrier penetration typically fall between 2 and 4; the target compound's LogP of 3.28 places it within this desirable range, whereas the parent compound (LogP ~1.7) falls below the typical CNS drug-like threshold [1].

Lipophilicity Membrane permeability ADME prediction

Structural Scaffold Differentiation: Pyrrolidine-Ether vs. Amino-Alcohol Isomerism with Clobutinol (Same Molecular Formula, Distinct Pharmacophore)

The target compound (C₁₄H₂₂ClNO, MW 255.78) shares its exact molecular formula and molecular weight with the discontinued antitussive agent clobutinol (CAS 14860-49-2) [1]. However, the compounds are constitutional isomers with fundamentally different scaffolds: the target compound contains a 3-phenoxypyrrolidine core (a cyclic tertiary amine ether), whereas clobutinol features an acyclic amino-alcohol structure (4-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylbenzenemethanol) [2]. Clobutinol was withdrawn from global markets due to cardiac QT prolongation liability linked to hERG channel blockade [3]. The pyrrolidine-ether pharmacophore presents distinct hydrogen-bonding geometry (tertiary amine H-bond donor count = 1, acceptor count = 2) and a conformationally restricted cyclic amine, compared to clobutinol's flexible acyclic dimethylamino group and tertiary alcohol [4]. This scaffold divergence means that any biological activity, toxicity, or pharmacokinetic property established for clobutinol cannot be extrapolated to the target compound.

Structural isomerism Pharmacophore identity Target selectivity

Substitution Pattern Impact: Ortho-Isopropyl + Meta-Methyl Phenoxy Modification vs. Positional Isomers and Halogenated Analogs

The 2-isopropyl-5-methyl substitution on the phenoxy ring distinguishes this compound from several commercially available analogs. The 3-(3-isopropylphenoxy)pyrrolidine HCl positional isomer (CAS 1449117-55-8, MW 241.76) lacks the ortho-methyl group adjacent to the ether linkage, resulting in reduced steric hindrance around the aryl-oxygen bond and a lower molecular weight . The 3-(4-chloro-2-isopropylphenoxy)pyrrolidine HCl analog (CAS 1220027-79-1, MW 276.20) substitutes a chlorine atom for the methyl group, introducing greater electronegativity and a heavier halogen atom that alters both electronic properties and molecular weight by +20.4 Da . In related phenoxy-pyrrolidine SAR series, ortho-substitution on the phenoxy ring has been shown to modulate target binding: for example, in 3-(phenoxy-phenyl-methyl)-pyrrolidine norepinephrine/serotonin reuptake inhibitors, ortho-methyl substitution on the phenoxy ring was associated with altered selectivity ratios between NET and SERT compared to unsubstituted or para-substituted analogs [1]. The specific 2-isopropyl-5-methyl pattern in the target compound creates a unique steric and electronic environment not replicated by any single commercially available analog.

Structure-activity relationship Substituent effect Steric hindrance

Purity Tier Availability: 98% Minimum Purity Specification vs. 95% Standard for Closest Analogs

Multiple vendors list the target compound at ≥98% purity (Chemscene Cat. CS-0586085, Leyan Cat. 1656751, MolCore) , whereas the closest commercially available analogs—3-phenoxypyrrolidine HCl (CAS 21767-15-7), 3-[(2-isopropyl-5-methylphenoxy)methyl]-pyrrolidine HCl (CAS 1220019-31-7), and 3-(2-chlorophenoxy)pyrrolidine HCl (CAS 1185298-15-0)—are predominantly supplied at 95% minimum purity . The 3% purity differential can be meaningful in settings where impurities affect assay reproducibility: a 95% purity specification allows up to 5% total impurities that may include synthetic byproducts, residual solvents, or degradation products with unknown biological activity. At 98% purity, the maximum total impurity burden is reduced by 60% (from 5% to 2%) [1]. However, it is noted that AKSci lists the target compound at 95% purity, indicating that the higher specification is vendor-dependent and must be verified at time of procurement .

Purity specification Quality control Procurement criterion

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area: Implications for Permeability and Target Engagement vs. Piperidine and Azetidine Analogs

The target compound has a topological polar surface area (TPSA) of 21.26–21.3 Ų, with 2 H-bond acceptors and 1 H-bond donor (on the pyrrolidine NH, plus the HCl proton) . This TPSA value is identical to that of the unsubstituted 3-phenoxypyrrolidine (TPSA 21.26 Ų) , indicating that the isopropyl and methyl substituents do not alter the polar surface area—only the lipophilicity. The azetidine analog 3-(2-isopropyl-5-methylphenoxy)azetidine (CAS 1220028-38-5, MW 205.30) features a four-membered ring with increased ring strain and different nitrogen basicity . In the broader phenoxy-heterocycle literature, pyrrolidine-based inhibitors (e.g., BACE-1 inhibitors with Ki = 0.7 nM) have demonstrated superior target engagement compared to piperidine or azetidine congeners in some series, attributed to optimal nitrogen positioning and ring conformational preferences [1]. While no direct comparative biological data exist for the target compound against its azetidine analog, the pyrrolidine ring provides a well-precedented balance of basicity (pKa ~10–11 for pyrrolidine vs. ~8–9 for azetidine) and conformational flexibility that may influence binding to biological targets.

TPSA Hydrogen bonding Ring-size comparison Permeability

Recommended Application Scenarios for 3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride Based on Differentiated Properties


CNS Penetration-Focused Screening Libraries: Capitalizing on a LogP of 3.28 Within the CNS Drug-Like Window

The compound's calculated LogP of 3.28 places it within the empirically defined CNS drug-like range (LogP 2–4) , while its TPSA of 21.3 Ų is well below the commonly cited threshold of <90 Ų for blood-brain barrier penetration [1]. This combination is not available from the unsubstituted 3-phenoxypyrrolidine parent (LogP ~1.7, below the CNS-optimal range) or the higher-MW methylene-linked analog (MW 269.81, approaching the upper limits of fragment-like chemical space). Researchers constructing CNS-targeted compound collections for phenotypic or target-based screening should consider this compound as a lipophilic but low-TPSA pyrrolidine-ether entry, particularly where the 2-isopropyl-5-methyl substitution pattern is hypothesized to fill a hydrophobic pocket identified in a target structure.

Scaffold-Hopping Campaigns Away from Clobutinol-Like Amino-Alcohols: Pyrrolidine-Ether as a Structurally Distinct Isomer

Because this compound shares its molecular formula (C₁₄H₂₂ClNO, MW 255.78) with clobutinol but features a pyrrolidine-ether rather than an amino-alcohol scaffold [2], it can serve as a scaffold-hopping starting point in programs seeking to replace the clobutinol chemotype—which was withdrawn due to hERG-related cardiac QT prolongation [3]. The cyclic tertiary amine and ether linkage alter both the three-dimensional shape and the hydrogen-bonding geometry relative to clobutinol's acyclic dimethylamino and tertiary alcohol groups. Medicinal chemistry teams exploring antitussive, analgesic, or related GPCR-targeted programs where clobutinol previously showed efficacy but unacceptable safety may use this compound to test whether the pyrrolidine-ether scaffold retains target engagement while mitigating hERG liability, although confirmatory hERG testing would be required.

SAR-by-Catalog Exploration of Phenoxy Ring Substitution Effects: Ortho-Isopropyl + Meta-Methyl as a Unique Combination

The specific 2-isopropyl-5-methyl phenoxy substitution pattern is not replicated in any other commercially available 3-phenoxypyrrolidine analog with a single CAS registry entry . The closest positional isomer (3-isopropyl, CAS 1449117-55-8) lacks the 5-methyl group; the chloro analog (CAS 1220027-79-1) substitutes Cl for CH₃; and the methylene-linked analog (CAS 1220019-31-7) introduces a flexible linker that alters the spatial relationship between the pyrrolidine nitrogen and the phenoxy ring. A systematic SAR-by-catalog study comparing these four commercially available compounds could reveal the contribution of each substituent (ortho-isopropyl, meta-methyl, direct ether linkage) to biological activity at a given target, enabling rational prioritization of synthetic efforts.

Biophysical Assays Requiring Higher Purity: 98% Specification Reduces Impurity-Related Artifacts

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), X-ray crystallography, or NMR-based fragment screening, the 98% purity tier available from Chemscene and Leyan provides a 60% reduction in maximum total impurity burden compared to the 95% standard typical of most phenoxy-pyrrolidine analogs. While 95% purity may be acceptable for biochemical IC₅₀ determinations in plate-based assays, biophysical techniques are more sensitive to trace impurities that can cause non-specific binding, aggregate formation, or erroneous thermodynamic parameters. Researchers planning biophysical characterization should preferentially source the 98% purity grade, with batch-specific Certificate of Analysis verification.

Quote Request

Request a Quote for 3-(2-Isopropyl-5-methylphenoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.